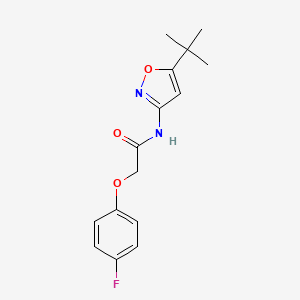

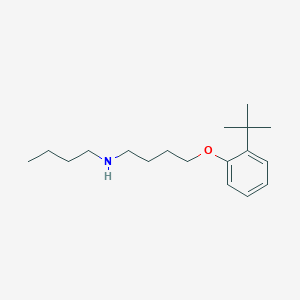

N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that was developed for the treatment of pain and other neurological disorders. However, during the clinical trials of this drug, a serious adverse event occurred, leading to the death of one volunteer and severe neurological damage in four others. This tragic incident raised concerns about the safety of BIA 10-2474 and the need for more rigorous testing of new drugs.

Mécanisme D'action

The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide 10-2474 involves the binding of the molecule to the catalytic site of FAAH, where it forms a covalent bond with a serine residue. This irreversible inhibition of FAAH leads to the accumulation of endocannabinoids and other lipid signaling molecules, which can activate cannabinoid receptors and other targets in the nervous system.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide 10-2474 have been studied in various animal models and cell culture systems. It has been shown to reduce pain and inflammation in models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. It also has neuroprotective effects in models of ischemic stroke, traumatic brain injury, and Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide 10-2474 in lab experiments is its specificity for FAAH, which allows for the selective modulation of endocannabinoid signaling pathways. However, its irreversible inhibition of FAAH can also lead to the accumulation of other lipid signaling molecules, which may have unintended effects on cellular and physiological processes. Another limitation is the potential for off-target effects and toxicity, as demonstrated by the adverse events in the clinical trials.

Orientations Futures

For research could include the development of more selective and reversible FAAH inhibitors, the identification of new targets for endocannabinoid signaling modulation, and the exploration of the role of lipid signaling in various disease states. Additionally, more rigorous preclinical testing and safety assessments will be needed to ensure the safety and efficacy of new drugs before they are tested in humans.

Méthodes De Synthèse

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide 10-2474 involves several steps, starting from commercially available starting materials. The key intermediate is a 3-isoxazolyl ketone, which is obtained by the reaction of 3-nitropropanoic acid with tert-butyl hydroxylamine and subsequent cyclization with acetic anhydride. The ketone is then coupled with 4-fluorophenol in the presence of a base to form the final product.

Applications De Recherche Scientifique

N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide 10-2474 has been studied extensively in vitro and in vivo to understand its mechanism of action and potential therapeutic applications. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other lipid signaling molecules. By blocking FAAH, N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide 10-2474 increases the levels of these molecules, which can have analgesic, anti-inflammatory, and neuroprotective effects.

Propriétés

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c1-15(2,3)12-8-13(18-21-12)17-14(19)9-20-11-6-4-10(16)5-7-11/h4-8H,9H2,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOCMTPDBGXIKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4933519.png)

![5-acetyl-4-(2-chlorophenyl)-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4933522.png)

![N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933552.png)

![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933560.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B4933562.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4933568.png)

![methyl 4-({[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4933581.png)

![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)

![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)

![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)